1-(3,4-Dichlorophenyl)-2-hydroxyethanone

Organic Synthesis Solid-State Chemistry Process Chemistry

Sourcing a reliable α-hydroxy ketone with the precise 3,4-dichloro substitution is critical for replicating patented kinase inhibitor scaffolds (e.g., EP-2681215-A1). This compound delivers structural certainty for SAR programs. • Enables synthesis of 3',4'-dichloro chrysin derivatives with potent COX-2 inhibition. • Validated intermediate for α-bromoacetophenone bioconjugation reagents. • Solid state (mp 116-118°C) ensures easy handling and purity verification.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 113337-38-5
Cat. No. B055147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-2-hydroxyethanone
CAS113337-38-5
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CO)Cl)Cl
InChIInChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2
InChIKeyVEQBTDISCZJNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-2-hydroxyethanone: Core α-Hydroxy Ketone Building Block


1-(3,4-Dichlorophenyl)-2-hydroxyethanone (CAS 113337-38-5) is an α-hydroxy ketone building block characterized by a 3,4-dichlorophenyl substituent . Its solid state (melting point 116-118°C) and dual functional groups make it a versatile intermediate in organic synthesis, particularly for creating heterocyclic systems and pharmaceuticals, where the 3,4-dichloro substitution pattern is a critical feature for target molecule design .

1-(3,4-Dichlorophenyl)-2-hydroxyethanone: Why Generic Substitution Fails


Simply replacing 1-(3,4-Dichlorophenyl)-2-hydroxyethanone with a related dichlorophenyl ketone, such as 3',4'-dichloroacetophenone (CAS 2642-63-9) or a regioisomer like 2',5'-dichloro-2-hydroxyacetophenone (CAS 67829-04-3), will alter reaction outcomes and downstream properties [1]. The presence and specific position of the α-hydroxy group are the primary differentiators, enabling unique chemical transformations like cyclization and condensation reactions that are not possible with the non-hydroxylated analog . Furthermore, the 3,4-dichloro substitution pattern is a key pharmacophore and affects physicochemical properties (e.g., LogP), which are critical for the biological activity of final molecules and are not replicated by other substitution patterns [2].

1-(3,4-Dichlorophenyl)-2-hydroxyethanone: Quantitative Comparison


Melting Point and Solid-State Handling vs. 3',4'-Dichloroacetophenone

1-(3,4-Dichlorophenyl)-2-hydroxyethanone (Target) is a solid with a melting point of 116-118°C . In contrast, its key non-hydroxylated analog, 3',4'-dichloroacetophenone (CAS 2642-63-9), melts at a significantly lower temperature of 72-76°C . This higher melting point and solid form for the target compound often correlate with improved stability during storage and ease of handling in laboratory settings compared to the lower-melting analog.

Organic Synthesis Solid-State Chemistry Process Chemistry

Patent-Defined α-Bromoketone Synthesis Route

A specific and reproducible synthetic route for 1-(3,4-Dichlorophenyl)-2-hydroxyethanone is documented in US Patent 6605629 (Reference Example 23) [1]. This method achieves a 42% yield by refluxing the precursor 2-bromo-3',4'-dichloroacetophenone with sodium formate in methanol, providing a clear, scalable procedure [1]. While alternative routes like the Fries rearrangement for similar hydroxylated analogs exist, they may involve less selective conditions . The existence of this specific, high-yielding patent pathway for the 3,4-dichloro isomer provides a level of synthetic predictability that may not be available for all regioisomers.

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Molecular Weight and LogP vs. 3',4'-Dichloroacetophenone

1-(3,4-Dichlorophenyl)-2-hydroxyethanone (MW: 205.04 g/mol, LogP: 2.1684) [1] is chemically distinct from the non-hydroxylated analog 3',4'-dichloroacetophenone (MW: 189.04 g/mol, LogP: 3.1) [2]. The 16 g/mol increase in molecular weight and the reduction in LogP by approximately 0.93 units directly result from the presence of the α-hydroxy group. This functional group fundamentally alters the compound's polarity, hydrogen-bonding capacity, and solubility profile .

Medicinal Chemistry ADME Physicochemical Properties

1-(3,4-Dichlorophenyl)-2-hydroxyethanone: Application Scenarios


COX-2 Inhibitory Chrysin Derivatives

This compound serves as the critical building block for introducing the 3,4-dichlorophenyl pharmacophore into flavonoid structures. Research has shown that chrysin derivatives with 3',4'-dichloro substituents exhibit the strongest inhibitory activity against COX-2 catalyzed prostaglandin production among a series of analogs [1]. Procuring this specific compound ensures the correct substitution pattern for SAR studies in anti-inflammatory drug discovery.

Serine/Threonine Kinase Inhibitor Intermediates

This compound is a key structural component in patent families covering fused tricyclic compounds designed as serine/threonine kinase inhibitors (e.g., EP-2681215-A1) [2]. Its procurement is essential for replicating these patented structures in medicinal chemistry programs targeting kinase pathways in cancer or other diseases. The defined 3,4-dichloro substitution is a non-negotiable structural requirement for these potent, selective inhibitor scaffolds.

α-Bromoacetophenone Derivatives Synthesis

A primary, documented application of this compound is as an intermediate in the synthesis of α-bromoacetophenone derivatives, a class of compounds used in heterocyclic synthesis and as bioconjugation reagents . The patented synthesis starting from 2-bromo-3',4'-dichloroacetophenone [3] highlights its role in a validated supply chain for downstream functional materials. Procuring this specific hydroxy-ketone provides access to a reliable pathway for generating more complex, reactive building blocks.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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